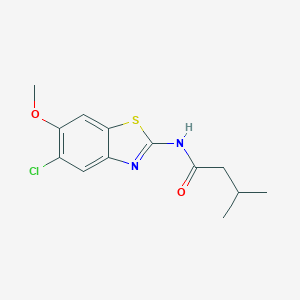![molecular formula C21H15ClN2O4 B244590 N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzodioxole derivatives and has been studied for its pharmacological effects on various biological systems.
科学研究应用
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential therapeutic properties in various biological systems. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. In cancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce the expression of p53 and Bax proteins. In inflammation research, it has been shown to inhibit the NF-κB signaling pathway and reduce the levels of pro-inflammatory cytokines. In neurological research, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2/HO-1 signaling pathway.
Biochemical and Physiological Effects:
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has shown promising results in various biological systems and can be used as a potential therapeutic agent. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological effects. It also has low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide. One direction is to further investigate its mechanism of action and pharmacological effects in various biological systems. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. It can also be studied in combination with other drugs to enhance its therapeutic efficacy. In addition, its potential as a diagnostic tool can be explored in cancer research. Overall, N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
合成方法
The synthesis of N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves a multistep reaction process. The starting material is 3-chlorobenzoic acid, which is first converted to 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to obtain 3-(3-chlorobenzamido)phenylboronic acid. The final step involves the Suzuki coupling reaction between 3-(3-chlorobenzamido)phenylboronic acid and 2,1-benzoxazole-5-carboxylic acid to yield N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide.
属性
分子式 |
C21H15ClN2O4 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
N-[3-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN2O4/c22-15-4-1-3-13(9-15)20(25)23-16-5-2-6-17(11-16)24-21(26)14-7-8-18-19(10-14)28-12-27-18/h1-11H,12H2,(H,23,25)(H,24,26) |
InChI 键 |
MWLCMCFKBMZVSF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)